![molecular formula C13H8Cl2N4OS B5505256 4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol" belongs to a class of heterocyclic compounds known for exhibiting a wide range of biological activities. The core structure, a 1,2,4-triazole ring, is of particular interest due to its significance in medicinal chemistry and materials science. The presence of a furyl group and a thiocarbonyl moiety further contributes to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves multi-step reactions, starting from basic nuclei like 4-amino-1,2,4-triazole-3-thiol, which is then subjected to condensation reactions with various aldehydes to introduce different substituents such as the dichlorobenzylidene group (Singh & Kandel, 2013). The synthesis pathway typically involves cyclization, condensation, and substitution reactions, utilizing reagents like potassium dithiocarbazinate, hydrazine hydrate, and specific aldehydes to achieve the desired derivatives.
Molecular Structure Analysis
Structural and conformational studies of similar triazole compounds have been conducted using X-ray diffraction and molecular modeling techniques. These studies reveal the geometric preferences of the triazole ring and substituent groups, as well as their implications for biological activity (Karayel & Özbey, 2008). Density functional theory (DFT) and ab initio methods are often employed to calculate structural parameters and conformations, providing insights into the stability and reactivity of these compounds.
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, including with aldehydes to form Schiff bases, which are crucial for further chemical modifications and enhancing biological activities. These reactions not only extend the chemical versatility of triazole compounds but also their applicability in different scientific fields (Sarala et al., 2006).
Aplicaciones Científicas De Investigación
Structural and Conformational Investigations
The compound 4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol, and its derivatives have been a subject of various scientific research studies, focusing on their structural, conformational, and biological activities. These studies have provided insights into the potential applications of these compounds in various fields, excluding drug use, dosage, and side effects as per the requirements.
Synthesis and Characterization of 1,2,4-Triazole Derivatives : A study by Shukla et al. synthesized and characterized biologically active 1,2,4-triazole derivatives, exploring their crystal structures and intermolecular interactions. The research highlighted the solvatomorphic behavior of these compounds and provided insights into their potential applications based on the presence of different intermolecular interactions evaluated using Hirshfeld surfaces and quantum mechanical calculations (Shukla et al., 2014).
Crystal and Molecular Structure Analysis : Another study focused on the crystal and molecular structure analysis of similar triazole derivatives, further contributing to the understanding of their chemical behavior and potential scientific applications (Sarala et al., 2006).
Conformational Analysis and DFT Investigations : Kumar et al. conducted a comprehensive study on the conformational analysis and Density Functional Theory (DFT) investigations of triazole derivatives. Their research included spectral analysis, molecular docking analysis, and evaluation of the electrostatic potential, indicating the compounds' inhibitory activity against tuberculosis (Kumar et al., 2021).
Antimicrobial Activities of Triazolothiadiazoles : The antimicrobial activities of substituted triazolothiadiazoles were investigated by Prasad et al., showing promising results against various microorganisms. This study opens avenues for using these compounds as antimicrobial agents (Prasad et al., 2009).
Electrochemical and Computational Studies : Chauhan et al. explored the use of a triazole derivative as a corrosion inhibitor for copper, employing electrochemical techniques and computational studies. This research provides a basis for developing new materials for corrosion protection based on triazole derivatives (Chauhan et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4OS/c14-9-4-3-8(10(15)6-9)7-16-19-12(17-18-13(19)21)11-2-1-5-20-11/h1-7H,(H,18,21)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYGLWXNBYGDV-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

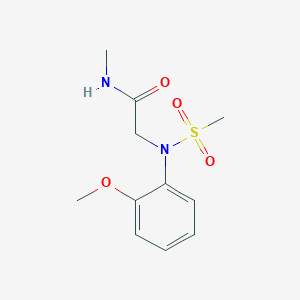
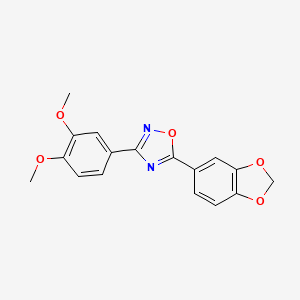
![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)
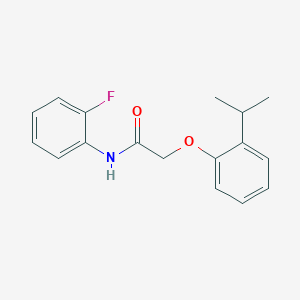
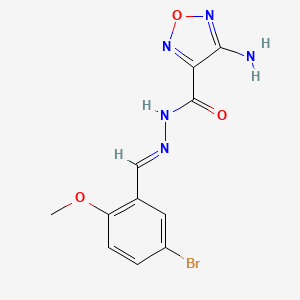
![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)
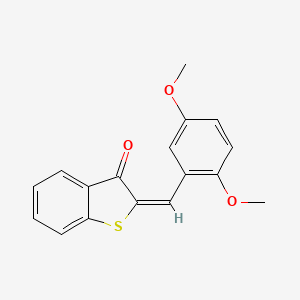
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)